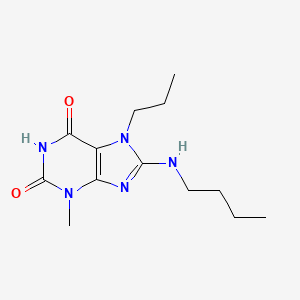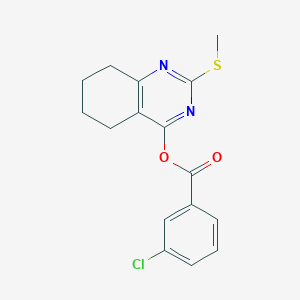
2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate
カタログ番号 B2812373
CAS番号:
303987-63-5
分子量: 334.82
InChIキー: UWHVBUYWRCUTFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. The quinazoline ring is substituted with a methylsulfanyl group and a 3-chlorobenzenecarboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The quinazoline ring could potentially be formed through a cyclization reaction, while the methylsulfanyl and 3-chlorobenzenecarboxylate groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a sulfur-containing methylsulfanyl group, and a 3-chlorobenzenecarboxylate group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich quinazoline ring and the electron-withdrawing carboxylate group. The sulfur atom in the methylsulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylate group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Cyclization : A study by Burbulienė et al. (2006) described the synthesis of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide and its intramolecular cyclization to form 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione (Burbulienė, Bobrovas, & Vainilavicius, 2006).
- Novel Synthesis Approach : Al-Salahi and Geffken (2011) synthesized novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid (Al-Salahi & Geffken, 2011).
Applications in Medicine
- Antibacterial Evaluation : Geesi (2020) conducted a study on the synthesis and antibacterial evaluation of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one (Geesi, 2020).
- Antimicrobial Activity : Research by Al-Salahi et al. (2013) evaluated the antimicrobial activity of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against various bacterial and fungal species (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).
Synthesis of Derivatives and Analogues
- Fluorine-Containing Derivatives : Nosova et al. (2021) synthesized new fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines, showing in vitro tuberculostatic activity (Nosova, Permyakova, Lipunova, & Charushin, 2021).
- Design of Non-Ulcerogenic Anti-Inflammatory Agents : Manivannan and Chaturvedi (2011) designed methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones as potential gastric sparing anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
Biological and Pharmacological Studies
- Cytotoxicity and Anti-Inflammatory Activity : A study by Al-Salahi et al. (2013) investigated the cytotoxic and anti-inflammatory activities of methylsulfanyl-triazoloquinazoline derivatives (Al-Salahi, Gamal-Eldeen, Alanazi, Al-Omar, Marzouk, & Fouda, 2013).
Additional Studies and Syntheses
- Diversity in Synthesis : Safaei et al. (2014) demonstrated a highly efficient synthesis of quinazoline derivatives using zirconium tetrakis(dodecylsulfate) as a catalyst in tap water (Safaei, Shekouhy, Khademi, Rahmanian, & Safaei, 2014).
- Reactivity Studies : Kornicka, Sa̧czewski, & Gdaniec (2004) explored the synthesis and reactivity of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines (Kornicka, Sa̧czewski, & Gdaniec, 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-22-16-18-13-8-3-2-7-12(13)14(19-16)21-15(20)10-5-4-6-11(17)9-10/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVBUYWRCUTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(4-Acetylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2812291.png)
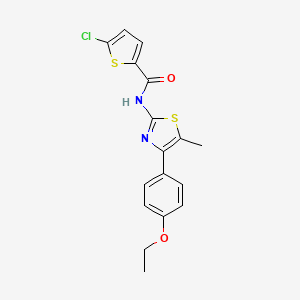
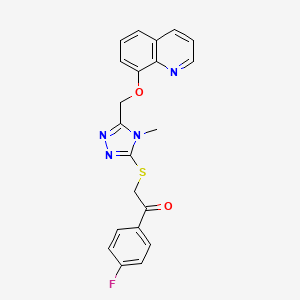
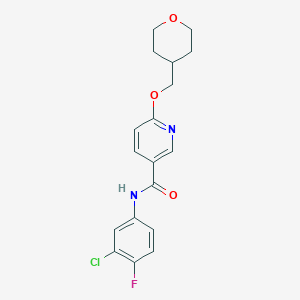
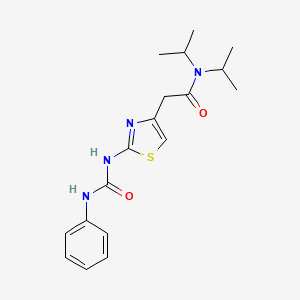
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2812300.png)
![N-[(6-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2812301.png)
![Furan-2-yl{4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}methanone](/img/structure/B2812303.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2812305.png)
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2812309.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
